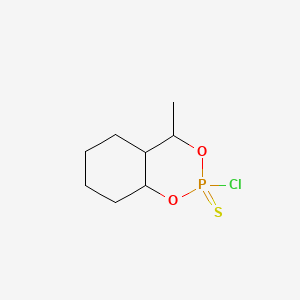

2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide

Description

2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide is a phosphorus-containing heterocyclic compound characterized by a six-membered benzodioxaphosphorin ring system. Key structural features include:

- A chlorine atom at position 2, which enhances electrophilicity and reactivity.

- A methyl group at position 4, contributing steric bulk and influencing conformational stability.

- A sulfide group (S) at position 2, replacing the more common oxide (O) in related analogs, thereby modulating electronic and steric properties .

This compound belongs to the 4H-1,3,2-benzodioxaphosphorin family, which is structurally related to organophosphorus esters.

Properties

CAS No. |

2921-31-5 |

|---|---|

Molecular Formula |

C8H14ClO2PS |

Molecular Weight |

240.69 g/mol |

IUPAC Name |

2-chloro-4-methyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |

InChI |

InChI=1S/C8H14ClO2PS/c1-6-7-4-2-3-5-8(7)11-12(9,13)10-6/h6-8H,2-5H2,1H3 |

InChI Key |

HPLOCTDGLFAFAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CCCCC2OP(=S)(O1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide typically involves a multi-component reaction including:

- Phosphorus trichloride (PCl3) as the phosphorus source,

- A suitable diol to form the bicyclic dioxaphosphorin ring,

- A thiol or sulfur source to introduce the sulfide functionality,

- A methyl substituent introduced either via the diol or as a separate reagent.

The reaction is generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates. A base such as triethylamine is often used as a catalyst or acid scavenger to facilitate ring closure and substitution reactions.

The reaction mixture is heated moderately to promote the formation of the bicyclic ring and incorporation of the sulfur atom bonded to phosphorus. Typical solvents include toluene or other aprotic solvents compatible with phosphorus chlorides.

The overall synthetic scheme can be summarized as:

$$

\text{Phosphorus trichloride} + \text{Diol} + \text{Thiol} \xrightarrow[\text{Base}]{\text{Inert atmosphere, Heat}} \text{this compound}

$$

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors equipped with precise temperature and pressure controls to maintain reaction conditions optimal for yield and purity. Automated feeding and mixing systems ensure consistent stoichiometry and reaction homogeneity.

Raw materials are purified prior to reaction to minimize impurities. The reaction progress is monitored by advanced analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) to ensure quality control.

Post-reaction, the product is isolated by standard purification methods such as solvent extraction, crystallization, or chromatography, depending on the scale and purity requirements.

Reaction Analysis and Mechanistic Insights

Types of Chemical Reactions Involved

- Cyclization: Formation of the bicyclic dioxaphosphorin ring from diol and phosphorus trichloride.

- Sulfur incorporation: Introduction of the sulfide group via reaction with thiol or sulfur source, forming a P=S bond.

- Chlorination: Retention of the chlorine atom bonded to phosphorus, which can serve as a reactive site for further substitution.

Common Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Phosphorylation | Phosphorus trichloride, diol | Formation of phosphorin ring |

| Sulfur introduction | Thiol or elemental sulfur, base | Formation of P=S bond |

| Catalysis | Triethylamine or other organic bases | Acid scavenging, reaction catalysis |

| Atmosphere | Nitrogen or argon | Prevent oxidation |

| Heating | Moderate temperature (e.g., 50-100°C) | Promote ring formation |

Major Products and Purity

The main product is the target bicyclic phosphorin sulfide with chlorine substituent intact. Side products may include hydrolyzed or over-oxidized species if moisture or oxygen is present.

Typical yields reported in literature and industrial practice range from 60% to 85% depending on reaction optimization.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Phosphorus trichloride, diol, thiol |

| Catalyst/Base | Triethylamine or similar organic base |

| Solvent | Toluene, dichloromethane, or acetonitrile |

| Atmosphere | Inert (N2 or Ar) |

| Temperature | 50–100°C |

| Reaction time | 3–6 hours |

| Yield | 60–85% |

| Purification | Crystallization, chromatography |

| Analytical techniques | GC, MS, NMR |

Research Results and Literature Insights

- The compound’s synthesis has been reported in various patents and research articles focusing on organophosphorus chemistry. The key step is the controlled reaction of phosphorus trichloride with diols and sulfur sources under anhydrous conditions to avoid hydrolysis.

- The bicyclic structure imparts unique reactivity, allowing the compound to act as a phosphorylating agent in organic synthesis and as an intermediate for further functionalization.

- Analytical studies confirm the presence of the P=S bond by spectroscopic methods such as $$^{31}P$$ NMR and IR spectroscopy, showing characteristic signals for the phosphorin sulfide moiety.

- Industrial production emphasizes process control to minimize impurities such as phosphoric acid derivatives or chlorinated byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The phosphorus-sulfur bond can be reduced to form phosphines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

-

Phosphorylation Reactions :

- The compound is utilized as a reagent in phosphorylation reactions, where it facilitates the introduction of phosphate groups into organic molecules. This is critical for synthesizing nucleotides and nucleoside triphosphates, which are essential for biological processes such as DNA and RNA synthesis .

- Synthesis of H-phosphonates :

- Ligand in Cross-Coupling Reactions :

Case Study 1: Synthesis of Nucleoside Triphosphates

In a study published in the Journal of Visualized Experiments, researchers demonstrated the use of 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide for synthesizing nucleoside triphosphates from acyl-protected nucleosides. The methodology involved treating the nucleosides with the compound under controlled conditions to yield high-purity products suitable for biochemical assays .

Case Study 2: Development of Phosphonate Esters

A research article detailed the use of this compound in developing phosphonate esters from alcohols. The researchers highlighted its efficiency and selectivity in forming phosphonate derivatives that are crucial for creating phosphorylated compounds used in drug design .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. The phosphorus-sulfur bond plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs in the Benzodioxaphosphorin Family

Key Compounds :

- 2-Alkyl-4H-1,3,2-benzodioxaphosphorin 2-oxides: Feature alkyl groups (e.g., ethyl, octyl) at position 2 and an oxide group (O) instead of sulfide. These compounds exhibit potent NTE inhibitory activity, with ethyl octylphosphonofluoridate showing high potency due to its lipophilic alkyl chain .

- 2-Alkoxy- and 2-Aryloxy-4H-1,3,2-benzodioxaphosphorin 2-oxides: Substituents like methoxy or phenoxy groups enhance electron-withdrawing effects, increasing reactivity toward esterase enzymes .

Comparison with Target Compound :

| Property | Target Compound (2-Sulfide) | 2-Oxide Analogs |

|---|---|---|

| Electrophilicity | Lower (S less electronegative) | Higher (O more electronegative) |

| Lipophilicity | Higher (S increases hydrophobicity) | Variable (alkyl chains dominate) |

| NTE Inhibition | Potential modulation due to S | Well-documented high potency |

| Stability | Likely reduced vs. oxides | Higher (P=O bond strength) |

The sulfide group in the target compound may reduce its reactivity toward nucleophilic enzymes compared to oxide analogs but could improve membrane permeability due to increased lipophilicity .

Benzodioxepin Derivatives (Non-Phosphorus Heterocycles)

Example: 7-Propyl 2H,4H-1,5-benzodioxepin-3-one (Jalclone) is a seven-membered oxygen-containing heterocycle used in perfumery for its ozonic and marine notes .

Comparison :

| Property | Target Compound | Benzodioxepin (Jalclone) |

|---|---|---|

| Heteroatoms | P, O, S | O only |

| Applications | Enzyme inhibition (potential) | Fragrance industry |

| Reactivity | Electrophilic (P center) | Ketone-driven reactivity |

The phosphorus and sulfur in the target compound introduce unique electronic properties compared to oxygen-only benzodioxepins, making it more suited for biochemical applications .

Thiadiazines and Triazole-Thiols (Sulfur-Containing Heterocycles)

Thiadiazines: Non-S-oxidized 4H-1,2,6-thiadiazines feature S and N atoms in a six-membered ring. They are noted for stability and synthetic versatility but lack phosphorus . Triazole-Thiols: E.g., 4-(Cyclopentenylamino)-5-[arylhydrazinyl]-4H-1,2,4-triazole-3-thiols, studied as SARS-CoV-2 inhibitors due to thiol-mediated interactions .

Comparison :

| Property | Target Compound | Thiadiazines | Triazole-Thiols |

|---|---|---|---|

| Heteroatoms | P, O, S | S, N | N, S |

| Bioactivity | Potential NTE inhibition | Not specified | Antiviral (SARS-CoV-2) |

| Synthetic Routes | Likely condensation reactions* | Condensation of chlorothiadiazines | Multi-step organic synthesis |

Biological Activity

2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide is an organophosphorus compound that has garnered attention for its biological activity, particularly in relation to cholinesterase inhibition and potential therapeutic applications. This article reviews the biological effects of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure indicates the presence of a phosphorus atom bonded to a dioxaphosphorin ring, which is characteristic of many organophosphorus compounds.

The primary mechanism through which this compound exerts its biological activity is through the inhibition of cholinesterases (ChE), enzymes that are crucial for the breakdown of neurotransmitters in the nervous system. The inhibition of these enzymes can lead to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Cholinesterase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cholinesterase activity. A study demonstrated that doses greater than 1.0 mg/kg resulted in over 99% inhibition of carboxylesterase (CaE) activity in rat plasma and lung tissues. The biphasic dose-response curve observed suggests a complex interaction with different types of cholinesterases:

| Dose (mg/kg) | Cholinesterase Inhibition (%) | Preferred Target |

|---|---|---|

| <1.0 | <10% | None |

| 1.0 - 2.0 | Up to 80% | Plasma ChE |

| >2.0 | Up to 90% | Brain regions |

This data highlights the compound's potential utility in studying organophosphate toxicity as a pretreatment agent in experimental models .

Toxicological Studies

In addition to its cholinesterase inhibition properties, studies have indicated that exposure to high doses can lead to neurotoxic effects. The compound's ability to inhibit butyrylcholinesterase preferentially over acetylcholinesterase may contribute to its neurotoxic profile, which warrants careful consideration in therapeutic contexts .

Case Studies and Applications

Case studies involving similar organophosphorus compounds have shown potential therapeutic applications in treating conditions such as Alzheimer's disease due to their ability to enhance cholinergic transmission by inhibiting cholinesterases. However, the neurotoxic potential must be balanced against therapeutic benefits.

Example Case Study: Alzheimer's Disease

A study explored the use of organophosphorus compounds as potential treatments for cognitive decline associated with Alzheimer's disease. The findings suggested that while cholinesterase inhibitors can improve cognitive function, careful monitoring for adverse effects is necessary due to the risk of toxicity associated with prolonged use .

Q & A

Basic Research Questions

1. Synthesis Optimization and Reaction Conditions Q: What methodological approaches are recommended for optimizing the synthesis of 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide? A:

- Key Parameters : Adjust molar ratios of precursors (e.g., phosphorus-containing reagents and chloroalkylating agents), solvent polarity (e.g., dichloromethane vs. THF), and temperature (60–80°C for cyclization steps).

- Catalysts : Use Lewis acids like BF₃·Et₂O to enhance phosphorylation efficiency.

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts such as unreacted 4-methylcyclohexanol derivatives .

- Validation : Compare yields and purity with literature protocols for structurally analogous dioxaphosphorin sulfides .

2. Structural Characterization Techniques Q: How can researchers accurately determine the crystal structure and stereochemistry of this compound? A:

- X-ray Crystallography : Use single-crystal X-ray diffraction with programs like ORTEP-3 for 3D visualization and refinement of the bicyclic dioxaphosphorin ring system. Pay attention to bond angles at the phosphorus-sulfur moiety .

- Complementary Methods : Validate crystallographic data with P NMR (chemical shifts: δ 40–60 ppm for phosphorothioates) and IR spectroscopy (P=S stretch: 600–650 cm⁻¹) .

- Reference Structures : Cross-check with reported analogs, such as 2-(4-Methoxyphenyl)-4H-1,3,2-benzoxathiaphosphinine 2-sulfide, to confirm stereoelectronic effects .

3. Assessing Purity and Stability Q: What analytical methods are critical for evaluating the purity and stability of this compound under varying storage conditions? A:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold). Reference retention times against synthesized standards .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C indicates suitability for long-term storage).

- Moisture Sensitivity : Store under inert gas (argon) to prevent hydrolysis of the P=S bond, confirmed via P NMR monitoring over time .

Advanced Research Questions

4. Mechanistic Studies of Reactivity Q: How can researchers investigate the reaction mechanisms involving this compound’s phosphorus-sulfur bond? A:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor nucleophilic substitution rates (e.g., with amines or thiols).

- Isotopic Labeling : Introduce O or S isotopes to track bond cleavage pathways during hydrolysis or alkylation .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for proposed intermediates, validated against experimental kinetic data .

5. Resolving Spectral Data Contradictions Q: How should discrepancies in spectral data (e.g., NMR or MS) be addressed during characterization? A:

- Multi-Technique Cross-Validation : Combine H-P HMBC NMR to resolve ambiguous coupling patterns and high-resolution mass spectrometry (HRMS) for exact mass confirmation (±2 ppm error tolerance) .

- Dynamic Effects : Consider variable-temperature NMR to account for conformational flexibility in the hexahydro ring system, which may obscure signal splitting .

6. Computational Modeling of Electronic Properties Q: What computational strategies are effective for predicting the electronic behavior of this compound in catalytic systems? A:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to model frontier orbitals (HOMO/LUMO) and electrophilic reactivity at the phosphorus center.

- Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments. Compare results with experimental cyclic voltammetry data .

7. Toxicological Profiling in Bioactive Contexts Q: What methodologies are recommended for preliminary toxicological assessment of this compound in biological systems? A:

- In Vitro Assays : Use cell viability assays (e.g., MTT on HEK293 or HepG2 cells) to determine IC₅₀ values. Reference structurally related insecticides like dioxabenzofos for dose-range calibration .

- Metabolite Tracking : Employ LC-MS/MS to identify hydrolysis products (e.g., 4-methylcyclohexanol derivatives) in simulated physiological conditions .

8. Stability Under Oxidative and Reductive Conditions Q: How can the compound’s stability be systematically evaluated under oxidative or reductive environments? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.